N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[2-(4-Chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl substitution on the pyrazole ring and a 4-chlorophenyl ethyl group attached to the amine moiety. Pyrazolo[3,4-d]pyrimidines are widely explored for their kinase-inhibitory properties, with modifications to the amine and aryl groups significantly influencing activity and selectivity .
Properties
Molecular Formula |
C19H16ClN5 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c20-15-8-6-14(7-9-15)10-11-21-18-17-12-24-25(19(17)23-13-22-18)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,21,22,23) |
InChI Key |
VNDQPSBATCLKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Amino-4-Cyanopyrazoles
Reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid induces cyclization to form 3-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. For example, heating 5-amino-1-phenylpyrazole-4-carbonitrile in formic acid at reflux for 6 hours yields 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Chlorination of this intermediate with phosphorus oxychloride (POCl₃) produces the 4-chloro derivative, a critical precursor for subsequent amination.
Ethoxymethylene Intermediate Formation
Alternative routes employ triethyl orthoformate and acetic anhydride to convert 5-amino-4-cyanopyrazoles into ethoxymethylene intermediates. For instance, ethyl N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formimidate forms via refluxing with triethyl orthoformate, which undergoes cyclization upon treatment with amines or hydrazines.
Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents like DMF improve solubility of the 4-chloro intermediate, while ethanol offers cost-effectiveness. Prolonged heating in toluene reduces yields due to side reactions.
Purification Techniques
-
Recrystallization : Ethanol-water mixtures yield high-purity products (e.g., 98% purity for 3-(methylthio) derivatives).
-
Column Chromatography : Silica gel with dichloromethane/n-hexane (9:1) effectively separates NAS products.
Mechanistic Insights
The NAS mechanism proceeds via a two-step process:
-
Base-mediated deprotonation of N-[2-(4-chlorophenyl)ethyl]amine to generate a nucleophilic amine.
-
Attack on the electron-deficient C4 of the pyrazolo[3,4-d]pyrimidine ring, facilitated by the chloro group’s leaving ability.
Density functional theory (DFT) studies on analogous systems suggest a transition state with partial negative charge development on the pyrimidine ring.
Alternative Pathways
Buchwald-Hartwig Amination
Palladium-catalyzed coupling could enable C–N bond formation under milder conditions. However, this method remains unexplored for pyrazolo[3,4-d]pyrimidines in the provided literature.
Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity for optimized syntheses.
Industrial Scalability Considerations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its pyrazolo[3,4-d]pyrimidine core and ethylamine side chain. Key reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Side-chain oxidation | KMnO₄ in acidic conditions | Ketone derivatives | |
| Aromatic oxidation | CrO₃ in acetic acid | Hydroxylated pyrimidine rings |
Oxidation of the ethylamine side chain produces ketones, while aromatic oxidation introduces hydroxyl groups to the pyrimidine ring.
Reduction Reactions
Reductive modifications target the compound's nitrogen-rich framework:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitro group reduction | H₂/Pd-C | Primary amine derivatives | |
| Imine reduction | NaBH₄ in methanol | Saturated pyrazolo derivatives |
Selective reduction of nitro groups (if present in intermediates) to amines has been reported during synthetic pathways .
Substitution Reactions
The 4-amino group and chlorine substituent participate in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, reflux | Hydrazide derivatives | |
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated pyrazolo derivatives |
Hydrazinolysis replaces the 4-chloro group with hydrazine to form intermediates for condensation reactions .
Condensation Reactions
The amine group facilitates condensation with carbonyl compounds:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Schiff base formation | Aromatic aldehydes, ethanol | Hydrazone derivatives | |
| Cyclocondensation | Acetophenones, acid catalysis | Fused heterocyclic systems |
Condensation with aldehydes like benzaldehyde yields hydrazones, which are precursors to bioactive analogs .
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent behavior:
| Reaction Type | Conditions | Outcomes | References |
|---|---|---|---|
| Protonation | HCl in dioxane | Salt formation | |
| Deprotonation | NaOH in aqueous ethanol | Enhanced nucleophilicity |
Protonation at nitrogen sites improves solubility for pharmaceutical formulations.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
| Reaction Type | Catalysts/Ligands | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-modified derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analogs |
These reactions introduce aryl groups to enhance kinase inhibition potency.
Key Research Findings
-
Selectivity in substitution : The 4-amino group reacts preferentially over the pyrimidine nitrogen due to steric and electronic factors .
-
Stability under basic conditions : The compound remains intact in NaOH (≤1M) but degrades in strong bases (≥3M).
-
Catalytic efficiency : Suzuki coupling achieves >80% yield with electron-deficient boronic acids.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. The compound N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been synthesized and evaluated for its anti-inflammatory potential, showing promise as a lead candidate for further development in treating inflammatory diseases .
Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structure for developing antitumor agents. Compounds within this class have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound has been included in studies assessing its cytotoxicity against tumor cells, revealing significant inhibitory effects .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of pyrazolo[3,4-d]pyrimidines indicate that these compounds can effectively combat bacterial and fungal infections. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways. This compound has shown potential as an antimicrobial agent, warranting further exploration in this area .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the binding affinity and mode of action of the compound against specific enzymes or receptors involved in disease processes .
Table: Summary of Biological Activities
Notable Research Contributions
- Synthesis and Characterization : A comprehensive study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives highlighted the structural modifications that enhance biological activity. The synthesized compounds were subjected to various pharmacological evaluations to assess their therapeutic potential .
- Pharmacological Evaluation : Detailed pharmacological assessments revealed that certain derivatives exhibited lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac®, indicating a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s core structure is shared with several analogues, but its substituents distinguish it:
- Amine substituent : A 2-(4-chlorophenyl)ethyl group.
- Pyrazole substitution : A phenyl group at position 1.
Comparative Analysis of Analogues
Compound S29: 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Differences :
- Amine substituent: 4-fluorobenzyl vs. 4-chlorophenyl ethyl.
- Ethyl chain: Contains a 2-chloro group in S27.
- Activity : Demonstrates anticancer activity in neuroblastoma models (SK-N-BE(2) cell lines) but has poor pharmacokinetics due to rapid metabolism .
- Key Insight : The 4-fluorobenzyl group may enhance lipophilicity but contributes to instability, whereas the target compound’s ethyl group could improve metabolic stability.
PP2 and PP3
- PP2 (3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) :
- PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) :
- Key Insight : The tert-butyl group in PP2 enhances kinase affinity, while the target compound’s ethyl group may offer a balance between selectivity and solubility.
Derivatives with Alkyl Substituents ()
- Examples:
- 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl/ethyl/propyl-N-phenyl derivatives.
- Structural Differences : Alkyl groups (methyl, ethyl, propyl) at position 6 on the pyrimidine ring.
- Activity : Variable cytotoxicity and kinase inhibition based on alkyl chain length; longer chains (e.g., propyl) may reduce solubility .
Pharmacokinetic and Physicochemical Comparisons
Notes:
- The target compound’s 4-chlorophenyl ethyl group may enhance membrane permeability compared to PP3 but reduce solubility relative to S28.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate in boiling ethanol. This process yields colorless crystals with a melting point between 238–240 °C, indicating the formation of a stable compound suitable for further biological evaluation .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assessments against various cancer cell lines, including those from the NCI 60 panel, have demonstrated significant cytotoxicity. For instance, some derivatives exhibited GI50 values ranging from 0.018 to 9.98 μM, indicating potent anti-proliferative effects .
In particular, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. The most active compounds in these studies demonstrated IC50 values as low as 0.034 μM, suggesting they could serve as effective EGFR inhibitors .
The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:
- EGFR Inhibition : The compound inhibits EGFR signaling, which is crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : In models such as MCF-7 breast cancer cells, the compound has been shown to induce apoptosis, inhibit cell migration, and disrupt cell cycle progression .
Comparative Data on Biological Activities
The following table summarizes the biological activities and IC50 values of various derivatives related to this compound:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 15 | EGFR | 0.054 | Strong inhibition |
| Compound 16 | EGFR | 0.135 | Moderate inhibition |
| Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Dual inhibition |
| NCI Panel (various) | Multiple cancer types | 0.018 - 9.98 | Broad-spectrum cytotoxicity |
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. The results indicated that compounds derived from this scaffold exhibited varying degrees of anticancer activity, with some achieving significant selectivity against specific targets such as EGFR and VEGFR .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that certain derivatives not only inhibited target kinases but also modulated P-glycoprotein activity, suggesting potential for overcoming drug resistance in cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using N-aryl-substituted α-chloroacetamides or related intermediates. For example, condensation of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(4-chlorobenzyl)acetamide under reflux in polar aprotic solvents (e.g., DMF) has been reported to yield pyrazolo-pyrimidine derivatives . Optimizing reaction time (typically 12–24 hours) and temperature (80–100°C) improves yield by reducing side reactions. Monitoring via HPLC ensures purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The pyrazolo-pyrimidine core exhibits distinct aromatic proton signals (δ 7.2–8.5 ppm), while the 4-chlorophenethyl group shows characteristic splitting patterns (e.g., CH₂ protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular formula (e.g., C₁₉H₁₆ClN₅ requires m/z 357.1092) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity and identify by-products .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-product formation during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis. Switching to dichloromethane or THF reduces undesired side reactions .
- Catalyst Screening : Using K₂CO₃ or Cs₂CO₃ as bases improves nucleophilic substitution efficiency compared to weaker bases like NaHCO₃ .
- Computational Modeling : Quantum chemical calculations (DFT) predict transition-state energies to identify optimal reaction pathways. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .
Q. How do computational methods like molecular docking elucidate the compound’s biological interactions?
- Methodological Answer :
- Target Identification : Docking studies (e.g., AutoDock Vina) reveal affinity for kinases (e.g., JAK2) due to hydrogen bonding between the pyrimidine-4-amine group and ATP-binding site residues (e.g., Glu930) .
- Free Energy Calculations : MM-GBSA analysis quantifies binding energy (ΔG ~ -9.5 kcal/mol), suggesting inhibitory potential .
- SAR Analysis : Modifying the 4-chlorophenethyl group (e.g., fluorination) enhances selectivity, as shown in analogs like 5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine .
Q. What structural features contribute to the compound’s stability and reactivity?
- Methodological Answer :
- Crystal Packing : X-ray diffraction of related pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) shows intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) that stabilize the pyrazolo-pyrimidine core .
- Electron-Withdrawing Groups : The 4-chlorophenyl moiety increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks in downstream functionalization .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies hydrolytic degradation pathways, with the 4-amine group being most susceptible .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
